molecular formula C15H20N2O4S B2614610 (E)-3-(furan-2-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide CAS No. 2034997-44-7

(E)-3-(furan-2-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide

Cat. No.: B2614610
CAS No.: 2034997-44-7
M. Wt: 324.4
InChI Key: AJSIFRZSIFFXQG-VOTSOKGWSA-N
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Description

(E)-3-(furan-2-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a furan ring, a bicyclic octane structure with a methylsulfonyl group, and an acrylamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide typically involves multiple steps, starting with the preparation of the furan-2-yl acrylamide precursor. This can be achieved through a reaction between furan-2-carboxylic acid and acryloyl chloride in the presence of a base such as triethylamine. The resulting furan-2-yl acrylamide is then reacted with 8-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-3-amine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the acrylamide moiety can produce the corresponding amine.

Scientific Research Applications

(E)-3-(furan-2-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide involves its interaction with specific molecular targets and pathways. The furan ring and acrylamide moiety may interact with enzymes or receptors, modulating their activity. The methylsulfonyl group can enhance the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-2-yl)-N-(8-azabicyclo[3.2.1]octan-3-yl)acrylamide: Lacks the methylsulfonyl group, which may affect its solubility and biological activity.

    (E)-3-(furan-2-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propionamide: Similar structure but with a propionamide moiety instead of acrylamide, potentially altering its reactivity and applications.

Uniqueness

The presence of the methylsulfonyl group in (E)-3-(furan-2-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide distinguishes it from similar compounds, enhancing its solubility and stability. This unique feature may contribute to its potential therapeutic and industrial applications.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-22(19,20)17-12-4-5-13(17)10-11(9-12)16-15(18)7-6-14-3-2-8-21-14/h2-3,6-8,11-13H,4-5,9-10H2,1H3,(H,16,18)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSIFRZSIFFXQG-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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